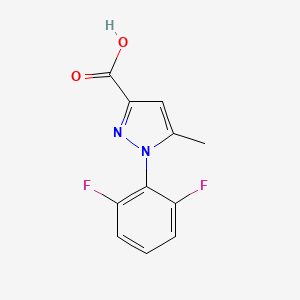

1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-6-5-9(11(16)17)14-15(6)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYQXGQALYJYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid generally involves:

- Construction of the pyrazole ring via cyclization of suitable precursors.

- Introduction of fluorine atoms on the phenyl ring or pyrazole moiety.

- Functional group transformations to install the carboxylic acid functionality.

Two main synthetic approaches dominate the literature:

- Cyclization of hydrazine derivatives with difluoro-substituted keto or ester intermediates.

- Stepwise substitution and hydrolysis reactions starting from difluoroacetyl halides and unsaturated esters.

Preparation by Substitution/Hydrolysis and Condensation/Cyclization (Patent CN111362874B)

A novel, efficient method was developed to overcome isomer impurity and low yield issues from earlier processes:

Step 1: Substitution and Hydrolysis Reaction

- Dissolve an alpha, beta-unsaturated ester and an acid-binding agent in an organic solvent.

- Add 2,2-difluoroacetyl halide dropwise at low temperature to form an alpha-difluoroacetyl intermediate.

- Add alkali to hydrolyze and obtain a solution of the intermediate.

Step 2: Condensation and Cyclization Reaction

- Add a catalyst (sodium iodide or potassium iodide) to the intermediate solution.

- Carry out low-temperature condensation with aqueous methylhydrazine.

- Perform reduced pressure and temperature elevation to induce cyclization.

- Acidify to precipitate crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Recrystallize from a 35-65% alcohol-water mixture (methanol, ethanol, or isopropanol) to obtain high purity (>99.5%) product.

- Isomer ratio improved to 95:5 (target product to isomer).

- Yield approximately 75.8%.

- Process advantages include simple operation, readily available raw materials, and reduced impurities.

Preparation via Claisen Reaction and Ring Closure (Patent WO2014120397A1)

This method emphasizes regioselectivity and high yield through a multi-step process:

Step 1: Claisen Reaction

- React alkyl 2,2-difluoroacetate with a suitable ester under controlled temperature (60-65°C) to form alkyl difluoroacetoacetate with >98% conversion.

Step 2: Acidification

- Cool the reaction mixture below 15°C.

- Add water and introduce carbon dioxide gas to generate carbonic acid in situ.

- Maintain CO2 pressure (~0.1-2 kg/cm²) for 1-3 hours to acidify the sodium enolate.

- Filter off precipitated sodium bicarbonate and carbonate.

Step 3: Coupling with Trialkyl Orthoformate

- Conduct reaction in acetyl anhydride to form alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate.

Step 4: Pyrazole Ring Closure

- Perform ring closure in a two-phase system using a weak base (sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate).

- Mix methylhydrazine dissolved in water with the organic solution of the intermediate at low temperature (-20 to 5°C).

- Reaction completes within 1-3 hours.

- Isolate product by phase separation, concentration, and recrystallization.

- High regioselectivity and purity (99.9%).

- Yield range of 75-80%.

- Reduced formation of undesired isomers due to use of weak bases.

Process Using FeCl3 Catalyst and Organic Solvents (Patent US20160244412A1)

This process describes preparation of fluorine-containing pyrazolecarboxylic acid derivatives, including related compounds:

- Use of triethylamine as base in initial steps and sodium hydroxide for hydrolysis.

- Toluene as the organic solvent.

- Activation of FeCl3 on carbon catalyst at 235°C with nitrogen purge.

- Use of 1,1,2,2-tetrafluoro-1-methoxyethane vapors for catalyst activation.

- Reaction of 3-(dimethylamino)acrylonitrile with triethylamine in toluene at low temperature.

- Subsequent condensation with aqueous monomethylhydrazine and sodium hydroxide in toluene at 0°C.

This method is more complex and involves catalyst activation and vapor phase reagents but offers a route to N-alkylated fluorine-containing pyrazolecarboxylic acids.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The substitution/hydrolysis and condensation/cyclization method significantly reduces isomer impurities compared to older cyclization-only methods, which had isomer ratios around 89:10 and purity below 90% without extensive recrystallization.

Use of weak bases in the ring closure step, as in the Claisen reaction method, suppresses undesired isomers and improves regioselectivity, enhancing product quality.

Catalyst activation using FeCl3 on carbon and vapor phase reagents is a more specialized approach, potentially useful for N-alkylated derivatives but less straightforward for the target compound.

Recrystallization solvents and conditions are critical for purity; alcohol-water mixtures (35-65% alcohol) are effective for purification.

Temperature control during condensation and cyclization steps (often low temperatures around 0-15°C) is essential to control reaction rates and selectivity.

Chemical Reactions Analysis

1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro or amino groups can be introduced using reagents like nitric acid or aniline.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, such as those involved in inflammation or microbial growth, by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Findings and Analysis

Fluorine Substitution Patterns

- The 2,6-difluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes or receptors. This contrasts with 2-fluorophenyl (AK Scientific analog, ), which has reduced electronic effects, and 2,6-dichlorophenyl (), where chlorine’s larger atomic size may sterically hinder interactions.

Core Heterocycle Variations

- Pyrazole vs. Triazole/Tetrazole : Rufinamide (1,2,3-triazole) and IPI-9119 (tetrazole) exhibit distinct pharmacological profiles due to their heterocycles. Triazoles often improve metabolic stability, while tetrazoles (e.g., IPI-9119) are associated with irreversible enzyme inhibition .

Functional Group Impact

- The carboxylic acid in the target compound enhances solubility compared to esters or amides (e.g., Rufinamide’s carboxamide). This could facilitate formulation in aqueous systems, though it may reduce membrane permeability .

Biological Activity

1-(2,6-Difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been studied for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The unique structural features of this compound contribute to its interaction with various biological targets, leading to a range of pharmacological effects.

- Molecular Formula : C11H8F2N2O2

- Molecular Weight : 238.19 g/mol

- CAS Number : 187999-20-8

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

- Mechanism of Action :

- In Vitro Studies :

- Case Studies :

Anti-inflammatory Activity

- Mechanism of Action :

- In Vivo Studies :

Table 1: Summary of Biological Activities

| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 10 | |

| HepG2 | 15 | ||

| A549 (Lung Cancer) | 12 | ||

| Anti-inflammatory | Carrageenan-induced edema | N/A |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Key Modifications | Biological Activity |

|---|---|---|

| 1-(2,6-Difluorophenyl)-5-methyl | Base structure with difluoro substitution | High anticancer activity |

| 1-(4-Fluorophenyl)-5-methyl | Fluoro substitution on different ring | Moderate anticancer activity |

| 1-(Phenyl)-5-methyl | No fluorine substitution | Low anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(2,6-difluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, and how is structural confirmation achieved?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. For example, pyrazole derivatives are often synthesized using condensation reactions between hydrazines and diketones or via palladium-catalyzed cross-coupling for aryl substitutions. Structural confirmation relies on 1H/13C NMR , IR spectroscopy , and mass spectrometry to verify the pyrazole core, fluorine substitution patterns, and carboxylic acid moiety .

- Key Challenges : Ensuring regioselectivity during pyrazole ring formation and minimizing byproducts from competing reaction pathways.

Q. Which analytical techniques are critical for characterizing the physicochemical properties of this compound?

- Methodology :

- Lipophilicity : Calculated using chromatographic retention times (e.g., HPLC) or computational tools like SwissADME .

- Solubility : Determined via shake-flask method in buffers (pH 1.2–7.4) to simulate physiological conditions.

- Thermal Stability : Assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

- Data Interpretation : Compare results with reference drugs (e.g., celecoxib) to infer bioavailability and formulation requirements .

Q. How are pharmacokinetic parameters such as drug-likeness and metabolic stability evaluated for this compound?

- Methodology : Computational tools like SwissADME predict parameters such as:

- Lipinski’s Rule of Five (molecular weight, logP, hydrogen bond donors/acceptors).

- Metabolic susceptibility (CYP450 enzyme interactions).

- Experimental validation includes microsomal stability assays (e.g., liver microsomes) to quantify metabolic half-life .

Advanced Research Questions

Q. What strategies are employed to optimize the pharmacological activity of this compound, particularly in comparison to celecoxib?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorine position, methyl group) to enhance COX-2 selectivity.

- In vitro assays : Measure IC50 values against COX-1/COX-2 enzymes and compare inhibition profiles to celecoxib .

- Data Contradictions : If COX-2 selectivity is lower than celecoxib, consider steric or electronic effects of the 2,6-difluorophenyl group on enzyme binding .

Q. How can synthesis conditions be optimized to improve yield and purity?

- Methodology :

- Reaction Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents for cyclization efficiency.

- Catalyst Optimization : Evaluate Pd(PPh3)4 vs. other catalysts for cross-coupling reactions .

Q. How do researchers address discrepancies between computational predictions and experimental pharmacokinetic data?

- Methodology :

- Re-evaluate Computational Models : Adjust logP calculations if experimental solubility deviates significantly.

- Probe Metabolite Formation : Use LC-MS to identify unexpected metabolites not predicted in silico.

- Example : SwissADME may overestimate passive diffusion if the compound exhibits active transport mechanisms .

Q. What role does the 2,6-difluorophenyl group play in the compound’s stability and bioactivity?

- Methodology :

- Comparative Studies : Synthesize analogs with mono- or non-fluorinated phenyl groups and assess:

- Thermal Degradation (via TGA).

- Enzymatic Stability (e.g., resistance to esterase hydrolysis).

- X-ray Crystallography : Resolve crystal structures to analyze fluorine’s impact on molecular packing and solubility .

Methodological Notes

- Synthetic References : Prioritize palladium-mediated coupling for aryl halides to ensure regioselectivity .

- Analytical Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulae in complex matrices .

- Advanced SAR : Use molecular docking to simulate interactions with COX-2’s hydrophobic pocket, guiding substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.